Z-Phe-DL-Ala-fluoromethylketone

Overview

Description

Z-Phe-DL-Ala-fluoromethylketone (Z-FA-FMK) is an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain. It also inhibits effector caspases- 2, - 3, - 6, and - 7 (IC 50 = 6- 32 μM) without affecting the initiator caspases- 8 and - 10 .

Molecular Structure Analysis

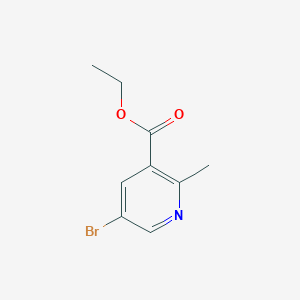

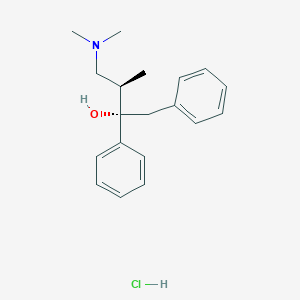

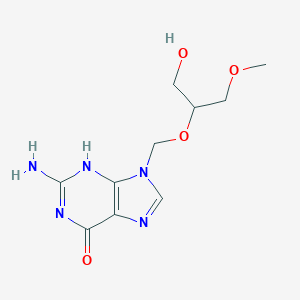

Z-Phe-DL-Ala-fluoromethylketone has the molecular formula C21H23FN2O4 . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

Z-Phe-DL-Ala-fluoromethylketone has the molecular formula C21H23FN2O4 . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

Z-FA-FMK has been used in research to study its effects on caspase activity in cancer cells. It has been found to inhibit effector caspases but not initiator caspases 8 and 10 .

Methods of Application

The compound was used to investigate the induction of apoptosis in Jurkat T cells by retinoid-related molecules (RRMs). The inhibitor of cathepsins B and L, Z-FA-FMK, was found to block the induction of DEVDase activity, DNA fragmentation, and externalization of phosphatidylserine by selective RRMs .

Results or Outcomes

The research demonstrated that RRMs induce apoptosis through the mitochondrial pathway and activate caspase 8 in a Z-FA-FMK-sensitive manner . This suggests that Z-FA-FMK can be used to study the mechanisms of apoptosis in cancer cells.

Application in Immunology

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

Z-FA-FMK has been used to study its effects on T cell proliferation . It has been found that Z-FA-FMK inhibits anti-CD3-induced human T cell proliferation .

Methods of Application

The compound was used to investigate its effects on T cell activation. The study found that Z-FA-FMK treatment leads to a decrease in intracellular glutathione (GSH) with a concomitant increase in reactive oxygen species (ROS) levels in activated T cells .

Results or Outcomes

The research demonstrated that the inhibition of T cell activation and proliferation mediated by Z-FA-FMK is due to oxidative stress via the depletion of GSH . This suggests that Z-FA-FMK can be used to study the mechanisms of T cell activation and proliferation.

Application in Apoptosis Research

Specific Scientific Field

This application falls under the field of Apoptosis Research .

Summary of the Application

Z-FA-FMK is designed to be used in both in vivo and in vitro cell-based assays as a negative control in assays used to measure apoptosis .

Methods of Application

Z-FA-FMK is reconstituted in DMSO. A 10 mM stock solution may be made by dissolving 1.0 mg of Z-FA-FMK in 263 µl DMSO .

Results or Outcomes

The research demonstrated that Z-FA-FMK can inhibit caspase activity in vitro and selectively inhibits recombinant effector caspases 2, -3, -6, and -7 . This suggests that Z-FA-FMK can be used to study the mechanisms of apoptosis in cells.

Application in Antiviral Therapy

Specific Scientific Field

This application falls under the field of Antiviral Therapy .

Summary of the Application

Z-FA-FMK, a host cathepsin L protease inhibitor, has been evaluated as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses .

Methods of Application

The antiviral potential of Z-FA-FMK was investigated against SARS-CoV-2 infection using both in vitro and in vivo models .

Results or Outcomes

In vitro assessments of Z-FA-FMK against a diverse set of SARS-CoV-2 strains demonstrated potent inhibition with EC50 values ranging from 0.55 to 2.41 μM . In vivo experiments using orally administered Z-FA-FMK in SARS-CoV-2-infected mice revealed improved survival rates and accelerated recovery . These findings indicate that Z-FA-FMK may serve as a promising candidate for further clinical evaluation in the fight against SARS-CoV-2 .

Application in Cathepsin B Inhibition

Summary of the Application

Z-FA-FMK, a cathepsin B inhibitor, has been found to suppress human T cell proliferation .

Results or Outcomes

Application in Caspase Inhibition

Summary of the Application

Z-FA-FMK has been found to inhibit effector caspases but not initiator caspases 8 and 10 .

properties

IUPAC Name |

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-PKHIMPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336087 | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Phe-DL-Ala-fluoromethylketone | |

CAS RN |

197855-65-5 | |

| Record name | MDL-201053, (DL-alanine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-201053, (DL-ALANINE)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)